1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including a chromene, azetidine, triazole, and pyrrolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the chromene core: Starting from a suitable precursor, the chromene core can be synthesized through cyclization reactions.
Azetidine ring formation: The azetidine ring can be introduced via cyclization of an appropriate amine precursor.
Triazole formation: The triazole ring can be synthesized using a click chemistry approach, typically involving the reaction of an azide with an alkyne.
Pyrrolidinone attachment: The final step involves the attachment of the pyrrolidinone moiety through a nucleophilic substitution or condensation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Implementation of purification techniques such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Drug Development:
Biological Probes: Use as a probe to study biological processes and interactions.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Development of diagnostic tools based on its unique chemical properties.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one analogs: Compounds with slight modifications in the functional groups or ring structures.
Other chromene derivatives: Compounds containing the chromene core but different substituents.
Triazole-containing compounds: Molecules with the triazole ring but different attached groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[1-[1-(4-oxochromene-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c26-16-8-18(29-17-5-2-1-4-15(16)17)20(28)24-11-14(12-24)25-10-13(21-22-25)9-23-7-3-6-19(23)27/h1-2,4-5,8,10,14H,3,6-7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJJCZGNNFGFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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